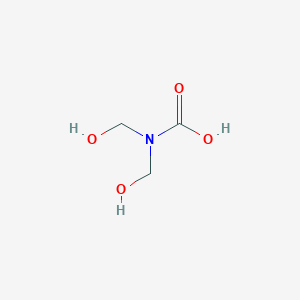

Bis(hydroxymethyl)carbamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(hydroxymethyl)carbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO4 and its molecular weight is 121.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that bis(hydroxymethyl)carbamic acid derivatives exhibit significant antineoplastic properties. For instance, a series of bis(carbamate) derivatives derived from 1,2-substituted 4,5-bis(hydroxymethyl)imidazoles were synthesized and evaluated against murine P388 lymphocytic leukemia. The study found that compounds with electron-donating substituents showed notable activity, particularly the derivative known as carmethizole, which was effective against various cancer cell lines including human melanoma and sarcoma models .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of specific enzymes related to tumor growth. For example, imidazole-based hybrids containing this compound derivatives have shown selective inhibition of human carbonic anhydrases (hCA-IX and hCA-II), which are implicated in tumor progression. The compounds demonstrated IC50 values indicating their potency as anticancer agents .

Material Science

Synthesis of Polymers

this compound serves as a building block for synthesizing various polymeric materials. Its ability to form cross-linked structures makes it valuable in creating hydrogels and other polymeric networks. The compound's reactivity allows for the development of materials with tailored properties for applications in drug delivery systems and tissue engineering.

Separation Techniques

In analytical chemistry, this compound derivatives have been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. For example, ethyl N,N-bis(hydroxymethyl)carbamate has been effectively analyzed using reverse-phase HPLC methods, which are crucial for pharmacokinetic studies .

Biological Evaluation

Quorum Sensing Inhibition

Recent studies have highlighted the role of this compound derivatives in biological systems, particularly concerning quorum sensing in bacteria. Compounds derived from this acid have shown varying degrees of agonistic and antagonistic activities against Vibrio fischeri, indicating potential applications in controlling bacterial communication and virulence .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Carmethizole | Murine P388 Lymphocytic Leukemia | 5.0 | Inhibition of hCA-IX |

| Compound 2 | Human Melanoma | 12.3 | Competitive inhibition of carbonic anhydrase |

| Compound 7 | Breast Cancer | 9.6 | Selective inhibition of hCA-IX |

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Building blocks for hydrogels and drug delivery systems |

| HPLC Analysis | Used for separation in pharmacokinetics |

Case Studies

Case Study 1: Antitumor Potential

A study conducted on imidazole hybrids containing this compound revealed their efficacy against breast cancer cell lines (MDA-MB-231). The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Case Study 2: Quorum Sensing Modulation

Research on the effects of this compound derivatives on Vibrio fischeri showed that certain compounds could effectively inhibit bacterial communication pathways, suggesting a novel approach to combat bacterial infections through quorum sensing modulation.

Propiedades

Número CAS |

15742-27-5 |

|---|---|

Fórmula molecular |

C3H7NO4 |

Peso molecular |

121.09 g/mol |

Nombre IUPAC |

bis(hydroxymethyl)carbamic acid |

InChI |

InChI=1S/C3H7NO4/c5-1-4(2-6)3(7)8/h5-6H,1-2H2,(H,7,8) |

Clave InChI |

LGSKBXPWZKTEAX-UHFFFAOYSA-N |

SMILES |

C(N(CO)C(=O)O)O |

SMILES canónico |

C(N(CO)C(=O)O)O |

Sinónimos |

Carbamic acid, bis(hydroxymethyl)- (8CI,9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.